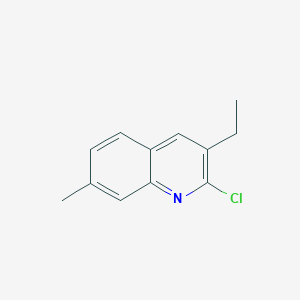

2-Chloro-3-ethyl-7-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-ethyl-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKGZZPUBCBQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C=C(C=CC2=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594434 | |

| Record name | 2-Chloro-3-ethyl-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132118-49-1 | |

| Record name | 2-Chloro-3-ethyl-7-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132118-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-ethyl-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Chloro-3-ethyl-7-methylquinoline

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-ethyl-7-methylquinoline

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that the reader understands the causality behind each experimental choice. This document outlines a robust, two-stage synthetic pathway commencing with the Combes synthesis to construct the core quinoline scaffold, followed by a targeted chlorination to yield the final product. Detailed protocols, mechanistic insights, and safety considerations are provided to equip researchers with the knowledge to replicate and adapt these methods with confidence.

Introduction and Strategic Overview

Quinoline and its derivatives are fundamental scaffolds in drug discovery and development, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer properties.[1] The specific substitution pattern of 2-Chloro-3-ethyl-7-methylquinoline makes it a valuable intermediate for further functionalization. The chlorine atom at the C2 position acts as a versatile leaving group for nucleophilic substitution, while the ethyl and methyl groups modulate the molecule's steric and electronic properties.

This guide details a logical and efficient synthetic strategy, beginning with a retrosynthetic analysis to identify key precursors. The chosen forward synthesis involves two primary transformations:

-

Quinoline Core Formation: Construction of the 3-ethyl-7-methylquinolin-2(1H)-one intermediate via the Combes synthesis. This classic reaction is selected for its reliability in forming 2,4-disubstituted quinolines from anilines and β-dicarbonyl compounds.[2]

-

Chlorination: Conversion of the quinolin-2-one intermediate to the target 2-chloroquinoline using a standard chlorinating agent.

This approach ensures high regioselectivity and utilizes readily available starting materials, making it an accessible and scalable method for laboratory synthesis.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge by deconstructing the target molecule into simpler, commercially available precursors. The primary disconnections for 2-Chloro-3-ethyl-7-methylquinoline are at the C-Cl bond and the bonds forming the pyridine ring.

Caption: Retrosynthetic pathway for 2-Chloro-3-ethyl-7-methylquinoline.

Part I: Synthesis of the Quinoline Core via Combes Reaction

The Combes synthesis begins with the acid-catalyzed reaction between an aniline (m-toluidine) and a β-diketone or related β-dicarbonyl compound (2-ethylacetoacetic acid ethyl ester) to form an enamine intermediate. Subsequent intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration, yields the quinoline scaffold.[2] The use of m-toluidine ensures the placement of the methyl group at the 7-position.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the nucleophilic m-toluidine attacks one of the carbonyl carbons of 2-ethylacetoacetic acid ethyl ester, followed by dehydration to form a stable enamine intermediate (a Schiff base tautomer). In the second stage, a strong acid catalyst (e.g., concentrated sulfuric acid) protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack by the electron-rich aniline ring. A final dehydration step rearomatizes the system to furnish the stable quinolin-2-one product.

Experimental Protocol: Synthesis of 3-ethyl-7-methylquinolin-2(1H)-one

Disclaimer: This protocol involves the use of corrosive acids. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |

| m-Toluidine | 107.15 | 50 | 5.36 g (5.35 mL) | Freshly distilled for best results. |

| 2-Ethylacetoacetic acid ethyl ester | 158.19 | 55 (1.1 eq) | 8.70 g (8.79 mL) | |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | - | ~30 mL | 98%, potent dehydrating and oxidizing agent. |

| Ice Water | 18.02 | - | ~500 mL | For quenching the reaction. |

| Sodium Bicarbonate (NaHCO₃) solution | 84.01 | - | As needed | Saturated aqueous solution. |

| Ethanol (EtOH) | 46.07 | - | As needed | For recrystallization. |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-toluidine (5.36 g) and 2-ethylacetoacetic acid ethyl ester (8.70 g).

-

Initial Condensation (Optional Pre-step): Gently heat the mixture to 60 °C for 30 minutes to facilitate the initial formation of the enamine intermediate. Allow the mixture to cool to room temperature.

-

Acid-Catalyzed Cyclization: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (30 mL) to the stirred mixture over 20-30 minutes. The addition is highly exothermic; maintain the internal temperature below 20 °C.

-

Heating: Once the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C using an oil bath. Maintain this temperature for 2 hours. The solution will darken significantly.

-

Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto approximately 400 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralization and Precipitation: The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will cause the crude product to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

-

Purification: Dry the crude solid in a vacuum oven. Purify the product by recrystallization from ethanol to yield 3-ethyl-7-methylquinolin-2(1H)-one as a crystalline solid.

Caption: Experimental workflow for the Combes synthesis of the quinolinone intermediate.

Part II: Chlorination of the Quinolin-2-one Intermediate

The conversion of a 2-quinolinone to a 2-chloroquinoline is a standard transformation effectively achieved using phosphorus oxychloride (POCl₃). The lone pair on the quinolinone nitrogen attacks the electrophilic phosphorus atom, initiating a sequence that ultimately replaces the carbonyl oxygen with a chlorine atom.

Mechanistic Rationale

The reaction likely proceeds through the formation of a dichlorophosphate ester intermediate. The nitrogen of the quinolinone attacks POCl₃, displacing a chloride ion. This is followed by the attack of the carbonyl oxygen onto the phosphorus, forming a cyclic intermediate. The collapse of this intermediate and subsequent attack by a chloride ion at the C2 position, followed by elimination, yields the aromatic 2-chloroquinoline product.

Experimental Protocol: Synthesis of 2-Chloro-3-ethyl-7-methylquinoline

Disclaimer: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be conducted in a certified, high-performance fume hood. Anhydrous conditions are essential. All glassware must be oven- or flame-dried before use.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume / Mass | Notes |

| 3-ethyl-7-methylquinolin-2(1H)-one | 187.23 | 25 | 4.68 g | Dried product from Part I. |

| Phosphorus Oxychloride (POCl₃) | 153.33 | ~125 (5 eq) | ~11.5 mL | Use as both reagent and solvent. |

| Ice Water | 18.02 | - | ~500 mL | For quenching. |

| Dichloromethane (DCM) | 84.93 | - | ~150 mL | For extraction. |

| Sodium Bicarbonate (NaHCO₃) solution | 84.01 | - | As needed | Saturated, for neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | For drying organic layer. |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add the 3-ethyl-7-methylquinolin-2(1H)-one (4.68 g).

-

Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (11.5 mL) to the flask.

-

Heating: Heat the resulting suspension under reflux (approx. 105-110 °C) using an oil bath for 3 hours. The solid should gradually dissolve, and the solution will typically turn a dark brown or reddish color.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a suitable trap).

-

Quenching: Place the flask containing the viscous residue in a large ice bath. EXTREME CAUTION: Slowly and dropwise, add cold water to the residue to quench any remaining POCl₃. This is a highly exothermic and vigorous reaction that will produce HCl gas. Perform this step in the back of the fume hood.

-

Basification and Extraction: Once the quenching is complete, carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases and the pH is > 7. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-3-ethyl-7-methylquinoline.

-

Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Characterization of the Final Product

The identity and purity of the synthesized 2-Chloro-3-ethyl-7-methylquinoline should be confirmed using standard analytical techniques. While specific data for this exact molecule is not readily published, expected characteristics based on analogous structures like 2-chloro-7-methylquinoline-3-carbaldehyde can be inferred.[3]

-

¹H NMR: Expect characteristic aromatic proton signals in the 7-8 ppm range. The ethyl group should show a quartet and a triplet. The methyl group will appear as a singlet, likely around 2.5 ppm.

-

¹³C NMR: The spectrum will show distinct signals for all 12 carbons, including the chlorinated carbon (C2) which will be significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: The spectrum should show characteristic C=C and C=N stretching frequencies for the quinoline ring system and C-H stretching for the alkyl groups. The disappearance of the C=O stretch from the quinolinone intermediate would confirm the success of the chlorination.

Conclusion

This guide presents a robust and well-rationalized two-step synthesis for 2-Chloro-3-ethyl-7-methylquinoline. By employing the Combes synthesis for the initial ring formation followed by a standard chlorination with phosphorus oxychloride, the target molecule can be produced efficiently. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers in drug development and materials science to synthesize this valuable chemical intermediate with a high degree of confidence and safety.

References

-

Kus, N. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23. Available at: [Link]

-

Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. Available at: [Link]

-

Kumar, A., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Available at: [Link]

- Sugimoto, O., Iwasaki, H., & Tanji, K.-I. (2015). Preparation of α-chlorobenzopyridine. Heterocycles, 91(7), 1445-1454. (Note: A direct link to the full text was not available in the search results, but the reference can be found on sites like ChemicalBook).

-

Verma, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), Part 2, Chapter 8. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-ethyl-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 2-Chloro-3-ethyl-7-methylquinoline. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide adopts a multi-faceted approach. It combines a thorough review of the known characteristics of structurally related quinoline derivatives, detailed theoretical protocols for the experimental determination of key physicochemical parameters, and in-silico predictions of these properties using established computational models. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling a scientifically grounded approach to its handling, further study, and potential applications.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic heteroaromatic organic compound, is a cornerstone in medicinal chemistry.[1] Its rigid structure and ability to be functionalized at various positions have made it a privileged scaffold in the design of therapeutic agents. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of different substituents onto the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, which is a critical aspect of drug development.

The subject of this guide, 2-Chloro-3-ethyl-7-methylquinoline, is a novel derivative. The presence of a chlorine atom at the 2-position, an ethyl group at the 3-position, and a methyl group at the 7-position suggests a unique electronic and steric profile that could influence its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Understanding its fundamental physicochemical characteristics is the first step in unlocking its therapeutic potential.

Molecular Structure and Core Properties

The foundational properties of a molecule are dictated by its structure. For 2-Chloro-3-ethyl-7-methylquinoline, these core attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C12H12ClN | Calculated |

| Molecular Weight | 205.68 g/mol | Calculated |

| Canonical SMILES | CCC1=C(C2=CC(C)=CC=C2N=C1)Cl | Generated |

| InChI Key | (Predicted) | Generated |

Diagram: Molecular Structure of 2-Chloro-3-ethyl-7-methylquinoline

Caption: 2D structure of 2-Chloro-3-ethyl-7-methylquinoline.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties. The following table summarizes the predicted values for 2-Chloro-3-ethyl-7-methylquinoline using various online prediction tools. It is crucial to note that these are theoretical values and should be confirmed by experimental determination.

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point (°C) | Not readily predictable with high accuracy | N/A |

| Boiling Point (°C) | ~320-350 | Group contribution methods |

| logP (Octanol/Water) | 4.1 - 4.5 | ALOGPS, Molinspiration |

| Water Solubility | Low (Predicted logS: -4.5 to -5.0) | ALOGPS, ChemAxon |

| pKa (most basic) | 1.5 - 2.5 (for the quinoline nitrogen) | ChemAxon, Rowan |

Methodologies for Experimental Determination

To ensure scientific integrity, the predicted properties must be validated through empirical measurement. This section details the standard, field-proven protocols for determining the key physicochemical parameters of a novel compound like 2-Chloro-3-ethyl-7-methylquinoline.

Synthesis and Purification

The synthesis of 2-chloro-3-alkyl-quinolines is often achieved through a Vilsmeier-Haack type reaction on an appropriate N-arylalkanamide. For 2-Chloro-3-ethyl-7-methylquinoline, a plausible synthetic route would involve the reaction of N-(m-tolyl)butanamide with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide).

Caption: Vilsmeier-Haack synthesis of the target compound.

Protocol for Synthesis and Purification:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3) to the cooled DMF solution with stirring.

-

Addition of Substrate: Add a solution of N-(m-tolyl)butanamide to the Vilsmeier reagent at a controlled temperature.

-

Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: Collect the crude product by filtration, wash with water, and dry. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. Differential Scanning Calorimetry (DSC) is a highly accurate method for its determination.

Protocol for DSC Analysis:

-

Sample Preparation: Accurately weigh 1-3 mg of the purified 2-Chloro-3-ethyl-7-methylquinoline into an aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.

Solubility Determination

The aqueous solubility of a compound is a critical determinant of its bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[2]

Protocol for Shake-Flask Solubility Measurement:

-

Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

-

Agitation: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and distribution. The shake-flask method is the traditional and most reliable technique.[3]

Protocol for Shake-Flask logP Measurement:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, then allow the layers to separate.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity/Basicity (pKa) Determination

The pKa value(s) of a molecule dictate its ionization state at different pH values, which significantly impacts its solubility, absorption, and interaction with biological targets. Potentiometric titration is a common method for pKa determination.

Protocol for Potentiometric pKa Determination:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent mixture (e.g., water-methanol) of known concentration.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. While experimental spectra are not available, computational tools can predict the key features.

1H NMR Spectroscopy

Proton NMR provides information about the number and chemical environment of hydrogen atoms in a molecule.

Predicted 1H NMR Chemical Shifts (in CDCl3):

-

Aromatic Protons (quinoline ring): δ 7.0 - 8.5 ppm

-

Ethyl Group (CH2): δ 2.8 - 3.2 ppm (quartet)

-

Ethyl Group (CH3): δ 1.2 - 1.5 ppm (triplet)

-

Methyl Group (on quinoline ring): δ 2.4 - 2.6 ppm (singlet)

13C NMR Spectroscopy

Carbon NMR provides a fingerprint of the carbon skeleton of the molecule.

Predicted 13C NMR Chemical Shifts (in CDCl3):

-

Aromatic and Heteroaromatic Carbons: δ 120 - 160 ppm

-

Ethyl Group (CH2): δ 25 - 30 ppm

-

Ethyl Group (CH3): δ 12 - 16 ppm

-

Methyl Group (on quinoline ring): δ 20 - 23 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands:

-

C-H stretching (aromatic): ~3050-3100 cm-1

-

C-H stretching (aliphatic): ~2850-2960 cm-1

-

C=C and C=N stretching (aromatic rings): ~1500-1600 cm-1

-

C-Cl stretching: ~1000-1100 cm-1

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M+): Expected at m/z 205 and 207 in an approximate 3:1 ratio due to the isotopic abundance of 35Cl and 37Cl.

-

Major Fragments: Loss of a chlorine radical, loss of an ethyl radical, and fragmentation of the quinoline ring system.

Safety and Handling

While specific toxicity data for 2-Chloro-3-ethyl-7-methylquinoline is not available, information from closely related compounds, such as other chlorinated heterocyclic compounds, suggests that appropriate safety precautions should be taken.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Health Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-Chloro-3-ethyl-7-methylquinoline. By leveraging data from analogous structures and established predictive models, we have outlined the expected characteristics of this novel compound. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these properties. As research into this and similar quinoline derivatives continues, a solid grasp of their physicochemical nature will be indispensable for guiding future studies in medicinal chemistry and drug development.

References

-

World Health Organization. (2023). World malaria report 2023. [Link]

- Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 537-548.

-

PubChem. (n.d.). 2-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

protocols.io. (2021). LogD / LogP shake-flask method. [Link]

-

Rowan University. (n.d.). Rowan's Free Online pKa Calculator. [Link]

Sources

Preliminary Biological Activity Screening of 2-Chloro-3-ethyl-7-methylquinoline: A Technical Guide

This guide provides a comprehensive framework for conducting the preliminary biological activity screening of the novel synthetic compound, 2-Chloro-3-ethyl-7-methylquinoline. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the potential therapeutic properties of this quinoline derivative. By integrating established methodologies with an understanding of structure-activity relationships, this guide serves as a practical resource for the initial stages of drug discovery.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive molecules.[1] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory properties.[1][2] The biological versatility of the quinoline nucleus is attributed to its ability to interact with various biological targets, often through mechanisms such as DNA intercalation and inhibition of key enzymes like topoisomerases and kinases.[3][4][5]

The specific compound of interest, 2-Chloro-3-ethyl-7-methylquinoline, possesses several structural features that suggest a high potential for significant biological activity. The presence of a chlorine atom at the 2-position, an ethyl group at the 3-position, and a methyl group at the 7-position are all modifications known to influence the physicochemical properties and biological targeting of the quinoline scaffold. Halogenation, in particular, can enhance membrane permeability and binding affinity to target proteins.[2] Therefore, a systematic preliminary screening of this compound's anticancer, antibacterial, and antifungal activities is a scientifically sound starting point for its pharmacological evaluation.

Predicted Biological Activities and Screening Rationale

Based on the extensive literature on substituted quinolines, 2-Chloro-3-ethyl-7-methylquinoline is hypothesized to exhibit the following biological activities:

-

Anticancer Activity: The quinoline core is a common feature in many anticancer agents.[1][4] The mechanism of action for many of these compounds involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[4][5] The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting these vital cellular processes.[5] The chloro and alkyl substituents on the target molecule may enhance its cytotoxic potential against various cancer cell lines.

-

Antibacterial Activity: Quinolones are a well-established class of antibacterial agents.[6][7] Their primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[6][7][8] This targeted inhibition leads to bacterial cell death. The structural features of 2-Chloro-3-ethyl-7-methylquinoline are consistent with those of other quinolone antibacterials, suggesting potential efficacy against a range of bacterial pathogens.

-

Antifungal Activity: While less common than their antibacterial or anticancer properties, some quinoline derivatives have also shown promise as antifungal agents. The proposed screening will therefore include an evaluation against representative fungal strains to explore the full spectrum of this compound's potential antimicrobial activity.

Experimental Protocols

The following section details the step-by-step methodologies for the preliminary in vitro screening of 2-Chloro-3-ethyl-7-methylquinoline. Each protocol is designed to be a self-validating system, incorporating appropriate controls to ensure the reliability and reproducibility of the results.

Part 1: Anticancer Activity Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[10]

Experimental Workflow: MTT Assay

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol:

-

Cell Culture:

-

Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., human dermal fibroblasts).

-

Culture the cells in their appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

-

Incubate the plates for 24 hours to allow the cells to attach.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of 2-Chloro-3-ethyl-7-methylquinoline in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations.

-

Replace the medium in the wells with fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).

-

Incubate the plates for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

-

Incubate the plates for an additional 4 hours at 37°C.[9][11][12]

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[10][12]

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.

-

Data Presentation:

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| MCF-7 | 0.1 | 98.5 ± 2.1 | |

| 1 | 85.2 ± 3.5 | ||

| 10 | 52.1 ± 4.2 | [IC50 value] | |

| 50 | 15.8 ± 2.8 | ||

| 100 | 5.3 ± 1.9 | ||

| A549 | ... | ... | [IC50 value] |

| HeLa | ... | ... | [IC50 value] |

| Fibroblasts | ... | ... | [IC50 value] |

Part 2: Antibacterial Activity Screening - Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[14][15][16] A paper disk impregnated with a specific concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a bacterial suspension.[15] The compound diffuses from the disk into the agar, and if the bacteria are susceptible, a clear zone of no growth will appear around the disk.[15]

Experimental Workflow: Kirby-Bauer Disk Diffusion

Caption: Workflow for antibacterial screening using the Kirby-Bauer disk diffusion method.

Detailed Protocol:

-

Bacterial Strains and Media:

-

Select a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

-

Use Mueller-Hinton agar (MHA) for the assay.

-

-

Inoculum Preparation:

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.[18][19]

-

Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60° each time to ensure even distribution of the inoculum.[19]

-

-

Disk Application:

-

Prepare a stock solution of 2-Chloro-3-ethyl-7-methylquinoline in a suitable solvent.

-

Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the test compound.

-

Aseptically place the impregnated disks onto the surface of the inoculated MHA plates.[15] Ensure firm contact with the agar.[15][20]

-

Include a negative control disk (impregnated with the solvent only) and a positive control disk (a known antibiotic, e.g., ciprofloxacin).

-

-

Incubation and Data Analysis:

-

Invert the plates and incubate them at 37°C for 18-24 hours.[17]

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.

-

Interpret the results based on standardized zone diameter interpretive charts (if available for the specific compound and bacteria) or by comparing the zone sizes to those of the positive and negative controls.

-

Data Presentation:

| Bacterial Strain | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Interpretation |

| S. aureus | 10 | [Zone diameter] | Susceptible/Intermediate/Resistant |

| 30 | [Zone diameter] | Susceptible/Intermediate/Resistant | |

| E. coli | 10 | [Zone diameter] | Susceptible/Intermediate/Resistant |

| 30 | [Zone diameter] | Susceptible/Intermediate/Resistant | |

| B. subtilis | ... | ... | ... |

| P. aeruginosa | ... | ... | ... |

Part 3: Antifungal Activity Screening - Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[21] This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate, followed by the addition of a standardized fungal inoculum.[22] The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus after incubation.[21]

Experimental Workflow: Broth Microdilution for Antifungal Screening

Caption: Workflow for antifungal screening using the broth microdilution method.

Detailed Protocol:

-

Fungal Strains and Media:

-

Select representative fungal strains, such as Candida albicans and Aspergillus niger.

-

Use a suitable broth medium, such as RPMI-1640.

-

-

Compound Dilution:

-

Prepare a stock solution of 2-Chloro-3-ethyl-7-methylquinoline in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.[22]

-

-

Inoculum Preparation:

-

Grow the fungal strains in a suitable culture medium.

-

Harvest the fungal cells by centrifugation and wash them with sterile PBS.[23]

-

Prepare a standardized fungal suspension with a final concentration of approximately 1 x 10³ to 5 x 10³ CFU/mL.

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a growth control well (inoculum without the compound) and a sterility control well (medium without inoculum). A known antifungal agent (e.g., fluconazole) should be included as a positive control.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the MIC can be determined spectrophotometrically by measuring the absorbance at a specific wavelength.

-

Data Presentation:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| C. albicans | [MIC value] |

| A. niger | [MIC value] |

Conclusion and Future Directions

The preliminary biological activity screening of 2-Chloro-3-ethyl-7-methylquinoline, as outlined in this guide, will provide crucial initial data on its potential as an anticancer, antibacterial, or antifungal agent. Positive results from these in vitro assays will warrant further investigation, including more extensive screening against a broader range of cancer cell lines and microbial strains, determination of the minimum bactericidal/fungicidal concentration (MBC/MFC), and studies to elucidate the specific mechanisms of action. Subsequent in vivo studies in animal models will be necessary to evaluate the compound's efficacy, toxicity, and pharmacokinetic profile, paving the way for its potential development as a novel therapeutic agent.

References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link].

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link].

-

Comprehensive review on current developments of quinoline-based anticancer agents. Springer. Available at: [Link].

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. National Center for Biotechnology Information. Available at: [Link].

-

Antifungal Susceptibility Testing: Current Approaches. National Center for Biotechnology Information. Available at: [Link].

-

Mechanism of Quinolone Action and Resistance. National Center for Biotechnology Information. Available at: [Link].

-

Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. Available at: [Link].

-

Quinolone antibiotic. Wikipedia. Available at: [Link].

-

Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available at: [Link].

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Research in Pharmaceutical Sciences. Available at: [Link].

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. National Center for Biotechnology Information. Available at: [Link].

-

How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link].

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link].

-

Mechanism of action of and resistance to quinolones. National Center for Biotechnology Information. Available at: [Link].

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available at: [Link].

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available at: [Link].

-

Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

-

Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link].

-

Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link].

-

Anticancer assay (MTT). Bio-protocol. Available at: [Link].

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link].

-

Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link].

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. Available at: [Link].

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link].

-

The mechanism of action of antibacterial (fluoro)quinolones. ResearchGate. Available at: [Link].

-

MTT Assay Protocol. Springer Nature Experiments. Available at: [Link].

-

How do I perform antifungal susceptibilty using broth dilution for yeast? ResearchGate. Available at: [Link].

-

Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Microbiology in Pictures. Available at: [Link].

-

Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. Available at: [Link].

-

(PDF) In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link].

-

Antibiotic sensitivity testing. Wikipedia. Available at: [Link].

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link].

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijmphs.com [ijmphs.com]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. asm.org [asm.org]

- 15. hardydiagnostics.com [hardydiagnostics.com]

- 16. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. apec.org [apec.org]

- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Derivatization of 2-Chloro-3-ethyl-7-methylquinoline: A Versatile Scaffold for Chemical Exploration

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 2-Chloro-3-ethyl-7-methylquinoline. While direct literature on this specific molecule is sparse, this document constructs a robust framework for its synthesis and derivatization based on well-established chemical principles and extensive data from structurally analogous quinoline systems. We will explore a plausible and efficient synthesis of the core structure, detail key strategies for its functionalization, and discuss the vast potential of its derivatives in various scientific domains, particularly in the pursuit of novel therapeutic agents.

The Quinoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, heteroaromatic structure provides an ideal framework for interacting with a multitude of biological targets. This has led to the development of numerous FDA-approved drugs for a wide range of diseases, including malaria (e.g., Chloroquine), bacterial infections (e.g., fluoroquinolones), and cancer.[2][4] The diverse biological activities associated with quinoline derivatives—spanning antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects—underscore the continued importance of exploring novel analogues.[4][5][6]

The target molecule of this guide, 2-Chloro-3-ethyl-7-methylquinoline, offers a unique combination of substituents. The chlorine atom at the 2-position is a highly versatile synthetic handle, primed for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The ethyl group at the 3-position and the methyl group at the 7-position provide steric and electronic modulation, influencing the molecule's overall physicochemical properties and its potential interactions with biological macromolecules. This guide serves as a roadmap for unlocking the synthetic potential of this promising, yet underexplored, chemical entity.

Synthesis of the Core Moiety: 2-Chloro-3-ethyl-7-methylquinoline

The proposed synthetic pathway commences with the acylation of 4-methylaniline (p-toluidine) with butanoyl chloride to yield N-(4-methylphenyl)butanamide. Subsequent treatment with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is expected to yield the target quinoline.[9][10]

Caption: Proposed Vilsmeier-Haack synthesis of the core molecule.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(4-methylphenyl)butanamide

-

To a stirred solution of 4-methylaniline (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add butanoyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-3-ethyl-7-methylquinoline

-

In a fume hood, cautiously add phosphorus oxychloride (POCl₃, 4.0 eq.) to an ice-cooled flask containing N,N-dimethylformamide (DMF, 2.0 eq.). Stir for 15 minutes to pre-form the Vilsmeier reagent.

-

Add N-(4-methylphenyl)butanamide (1.0 eq.) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 3-5 hours.[11]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated solution of NaOH or K₂CO₃ until a precipitate forms.

-

Extract the product with an organic solvent such as ethyl acetate or DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-3-ethyl-7-methylquinoline.

An alternative route involves the synthesis of 3-ethyl-7-methylquinolin-2(1H)-one followed by chlorination with POCl₃, a standard method for converting 2-hydroxyquinolines to their 2-chloro counterparts.[12][13][14]

Physicochemical and Predicted Spectroscopic Data

While experimental data for the title compound is unavailable, its key physicochemical properties and spectroscopic signatures can be reliably predicted based on its structure and data from analogous compounds.[15][16][17]

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂ClN |

| Molecular Weight | 205.68 g/mol |

| Appearance | Expected to be a crystalline solid |

| ¹H NMR | Signals expected for the aromatic protons on the quinoline core, a singlet for the C4-H, a quartet and triplet for the C3-ethyl group, and a singlet for the C7-methyl group. |

| ¹³C NMR | Distinct signals for the 12 carbon atoms, including the characteristic C-Cl carbon at the C2 position. |

| IR (cm⁻¹) | Aromatic C=C and C=N stretching vibrations (~1600-1500 cm⁻¹), C-H stretching, and a C-Cl stretching vibration. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 205 and an isotopic peak (M+2) at m/z 207 with an approximate ratio of 3:1, characteristic of a monochlorinated compound. |

Derivatization Strategies at the Versatile C2-Position

The C2-chloro substituent is the linchpin for derivatization, acting as an excellent leaving group in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.[18][19]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful and modular approach to install a wide variety of substituents at the C2 position, enabling the rapid generation of diverse chemical libraries.

The Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds by coupling an organic halide with an organoboron compound.[20][21] In this context, 2-Chloro-3-ethyl-7-methylquinoline can be coupled with a vast array of commercially available aryl, heteroaryl, or alkyl boronic acids and esters to generate novel biaryl and heterobiaryl structures.[22][23][24]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[21]

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 2-Chloro-3-ethyl-7-methylquinoline (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.[20]

-

Heat the mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the layers, and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via column chromatography.[23]

This reaction is indispensable for synthesizing arylamines by coupling aryl halides with a wide range of primary and secondary amines. Applying this to the 2-chloroquinoline core allows for the introduction of diverse amine functionalities, which are prevalent in bioactive molecules.

General Protocol for Buchwald-Hartwig Amination:

-

Combine 2-Chloro-3-ethyl-7-methylquinoline (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) in a reaction vessel.

-

Evacuate and backfill with an inert gas.

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Heat the mixture, typically between 80-120 °C, until the starting material is consumed.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Perform a standard aqueous workup, dry the organic phase, and concentrate.

-

Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position, making the 2-chloro group susceptible to direct displacement by strong nucleophiles.[18][25] This provides a straightforward, often catalyst-free method for derivatization.

General Protocol for SNAr with Amines (e.g., Piperidine):

-

Dissolve 2-Chloro-3-ethyl-7-methylquinoline (1.0 eq.) in a suitable solvent like ethanol, DMF, or N-methyl-2-pyrrolidone (NMP).

-

Add an excess of the amine nucleophile (e.g., piperidine, 2.0-5.0 eq.).

-

Heat the reaction mixture to reflux or use microwave irradiation to accelerate the reaction.

-

Monitor the reaction's progress by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove excess amine and any salts.

-

Dry, concentrate, and purify the product by chromatography.

Potential Applications in Drug Discovery and Materials Science

The derivatization strategies outlined above can generate a library of novel compounds based on the 2-Chloro-3-ethyl-7-methylquinoline scaffold. These derivatives hold significant potential across various scientific fields.

Medicinal Chemistry and Drug Development

Given the extensive history of quinolines in medicine, derivatives of this core structure are prime candidates for biological screening.[4][26]

| Quinoline Derivative Class | Associated Biological Activities |

| 2-Aminoquinolines | Anticancer, Antimalarial, Antibacterial[5][6] |

| 2-Aryl/Heteroarylquinolines | Anticancer, Antiviral, Anti-inflammatory[26] |

| 2-Alkoxyquinolines | Antitubercular, Antifungal |

| 2-Thioquinolines | Antiviral, Enzyme Inhibition |

The synthesized compounds can be entered into high-throughput screening programs to identify lead compounds for various therapeutic areas. For instance, Suzuki coupling with boronates containing pharmacophoric groups like sulfonamides or imidazoles could yield potent enzyme inhibitors or receptor modulators. Buchwald-Hartwig amination could be used to install piperazine moieties, a common feature in centrally active and antiviral agents.

Materials Science

The rigid, planar, and electron-rich nature of the quinoline ring system makes its derivatives attractive for applications in materials science. Biaryl derivatives synthesized via Suzuki coupling can be investigated for their photophysical properties, potentially leading to applications as organic light-emitting diodes (OLEDs), fluorescent probes, or components in organic semiconductors.

Conclusion

2-Chloro-3-ethyl-7-methylquinoline represents a synthetically accessible and highly versatile chemical scaffold. Although not extensively studied, its structure is ripe for exploration. The reactive 2-chloro position serves as a gateway to a vast chemical space through robust and reliable methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. This guide provides a foundational, technically-grounded framework to empower researchers to synthesize this core, generate diverse libraries of its derivatives, and investigate their potential to address challenges in medicine and materials science. The strategic application of the protocols and principles outlined herein will undoubtedly pave the way for new discoveries built upon the enduring legacy of the quinoline scaffold.

References

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 26, 2026, from [Link]

-

(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved January 26, 2026, from [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Quinolines From the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate: Preparation of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and Derivatives. (2018, September 28). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). Retrieved January 26, 2026, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Advances. Retrieved January 26, 2026, from [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved January 26, 2026, from [Link]

-

(PDF) 2-Chloroquinoline-3-carboxylic acid. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry. Retrieved January 26, 2026, from [Link]

-

Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

- ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. (n.d.). Google Patents.

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). Retrieved January 26, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]

-

(PDF) Synthesis of 2-Hydroxy-3-(Methylcyclohexenyl-Isopropyl)-5-Methylbenzylaminoethylnonyl Imidazolines - The Thermostabilizers to Polypropylene. (2018, October 15). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). RSC Advances. Retrieved January 26, 2026, from [Link]

-

The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Retrieved January 26, 2026, from [Link]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016, October 16). International Journal of Chemical Studies. Retrieved January 26, 2026, from [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

-

Substituted Quinolines with various based promising anticancer and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 26, 2026, from [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Synthesis of Deuterated Endochin-Like Quinolones. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. aml.iaamonline.org [aml.iaamonline.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. chemijournal.com [chemijournal.com]

- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Chloro-3-quinolinecarboxaldehyde 98 73568-25-9 [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 20. m.youtube.com [m.youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

The Quinoline Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," leading to the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of the pharmacological relevance of the quinoline core, delving into its diverse biological activities, underlying mechanisms of action, and key structure-activity relationships. We will examine its historical significance and current applications in the treatment of malaria, cancer, bacterial and viral infections, and neurodegenerative diseases. Furthermore, this document provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of quinoline derivatives, intended to serve as a practical resource for researchers in the field of drug discovery and development.

Introduction: The Enduring Legacy of the Quinoline Scaffold

The journey of the quinoline scaffold in medicine began with the isolation of quinine from cinchona bark in the 17th century, a landmark discovery in the fight against malaria. This natural product's profound therapeutic impact spurred centuries of chemical investigation, ultimately revealing the quinoline core as the key pharmacophore. Today, quinoline and its derivatives are integral components of numerous FDA-approved drugs, showcasing a remarkable spectrum of biological activities.[1][2] The scaffold's ability to interact with a multitude of biological targets is attributed to its unique electronic properties, hydrogen bonding capabilities, and potential for substitution at various positions, allowing for the fine-tuning of its pharmacological profile.[3] This guide will dissect the multifaceted pharmacological relevance of this remarkable heterocycle, offering both a conceptual understanding and practical methodologies for its exploration.

The Pharmacological Versatility of Quinoline Derivatives

The quinoline scaffold is a testament to nature's ingenuity and a fertile ground for synthetic innovation, leading to compounds with a broad range of therapeutic applications.[2]

Antimalarial Activity: A Historical Triumph and Ongoing Battle

The quinoline ring is synonymous with antimalarial therapy. From the natural product quinine to synthetic analogues like chloroquine, mefloquine, and tafenoquine, these agents have been pivotal in controlling malaria.[1]

Mechanism of Action: The Heme Detoxification Pathway

The primary mechanism of action for many quinoline antimalarials is the disruption of the parasite's heme detoxification process within the digestive vacuole.[2] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. Quinoline antimalarials, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[2] Here, they interfere with hemozoin formation through two primary proposed mechanisms: by capping the growing hemozoin crystal faces and by forming complexes with free heme, preventing its polymerization.[4] The resulting accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[2][5]

Diagram: Mechanism of Action of Quinoline Antimalarials

Caption: Quinoline antimalarials disrupt heme detoxification in the parasite's digestive vacuole.

Anticancer Activity: A Modern Frontier

The quinoline scaffold has emerged as a significant pharmacophore in the development of anticancer agents.[6][7] Its derivatives have demonstrated efficacy against a wide range of cancer cell lines, acting through various mechanisms to inhibit tumor growth and proliferation.[6][7]

Mechanisms of Action in Oncology:

Quinoline-based anticancer agents exhibit a diverse array of mechanisms, including:

-

Topoisomerase Inhibition: Certain quinoline derivatives can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[8][9]

-

Kinase Inhibition: Many quinoline compounds act as potent inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for cancer cell signaling and proliferation.[10]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

-

Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death and halt the cell cycle through various signaling pathways.[6][7]

Diagram: Major Anticancer Mechanisms of Quinoline Derivatives

Caption: Diverse anticancer mechanisms of quinoline derivatives.

Antibacterial and Antiviral Activities

Quinoline derivatives have demonstrated significant potential as antimicrobial agents. The fluoroquinolones, a major class of synthetic antibiotics, feature a quinolone core and are widely used to treat bacterial infections.[6]

Mechanism of Action (Antibacterial):

Fluoroquinolones primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6] By inhibiting these enzymes, they prevent DNA replication and repair, leading to bacterial cell death.[12]

The antiviral activity of quinoline derivatives has also been explored, with compounds showing efficacy against a range of viruses, including Dengue virus and HIV.[13][14] Mechanisms of antiviral action can include inhibition of viral proteases, polymerases, or entry into host cells.[13]

Neuroprotective Potential

Emerging research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7][15] Their neuroprotective effects are often attributed to their ability to chelate metal ions, reduce oxidative stress, and inhibit the aggregation of amyloid-beta plaques.[7][16][17]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

Table 1: General Structure-Activity Relationships of Quinoline Derivatives

| Position of Substitution | Influence on Biological Activity | Example Therapeutic Area |

| C2 | Substitution with aryl or heterocyclic groups can enhance anticancer and antimicrobial activities. | Anticancer, Antibacterial |

| C4 | The 4-amino group is critical for antimalarial activity. Modifications to the side chain can modulate potency and reduce resistance. | Antimalarial |

| C6, C7 | Substitution with methoxy or hydroxyl groups can influence kinase inhibitory activity. Halogen substitution can enhance antimicrobial activity. | Anticancer, Antimicrobial |

| C8 | The 8-aminoquinoline core is important for activity against the liver stages of malaria parasites. | Antimalarial |

Experimental Protocols for Synthesis and Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of quinoline derivatives, serving as a practical guide for researchers.

Synthesis of the Quinoline Scaffold

Protocol 1: Skraup-Doebner-von Miller Synthesis of Quinoline

This classical method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, typically generated in situ from glycerol.

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate.

-

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Add ferrous sulfate to moderate the reaction.

-

Slowly add nitrobenzene as an oxidizing agent.

-

Heat the mixture gently to initiate the reaction, which can be vigorous. Once the reaction subsides, heat to reflux for several hours.

-

After cooling, dilute the mixture with water and neutralize with sodium hydroxide.

-

Perform steam distillation to isolate the crude quinoline.

-

Purify the quinoline by fractional distillation.[18]

-

Protocol 2: Friedländer Annulation for Substituted Quinolines

This method provides a versatile route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[19][20]

-

Materials: 2-aminoacetophenone, ethyl acetoacetate, potassium hydroxide, ethanol.

-

Procedure:

-

Dissolve 2-aminoacetophenone and ethyl acetoacetate in ethanol in a round-bottom flask.

-

Add a catalytic amount of potassium hydroxide.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into cold water.

-